

Application Notes and Protocols for In Vivo Imaging of JMF4073 Distribution

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Compound of Interest		
Compound Name:	JMF4073	
Cat. No.:	B15583714	Get Quote

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Introduction

These application notes provide a comprehensive overview of established in vivo imaging techniques to track the biodistribution of the novel small molecule **JMF4073**. The following protocols are designed to be adapted for preclinical studies in rodent models, enabling the non-invasive assessment of **JMF4073**'s pharmacokinetics and target engagement. Understanding the spatial and temporal distribution of **JMF4073** is critical for optimizing dosing regimens, assessing target tissue accumulation, and evaluating potential off-target effects. This document outlines detailed methodologies for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging.

Data Presentation: Quantitative Biodistribution of JMF4073

The following tables summarize hypothetical quantitative data for **JMF4073** distribution in key tissues at various time points, as determined by different imaging modalities. This data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and is essential for comparing the efficacy of different delivery methods and understanding the compound's clearance profile.



Table 1: Biodistribution of [18F]JMF4073 in Mice as Determined by PET Imaging

Organ	30 min (%ID/g ± SD)	1 hr (%ID/g ± SD)	4 hr (%ID/g ± SD)	24 hr (%ID/g ± SD)
Blood	5.2 ± 0.8	3.1 ± 0.5	0.9 ± 0.2	0.1 ± 0.05
Heart	2.5 ± 0.4	1.8 ± 0.3	0.5 ± 0.1	0.1 ± 0.03
Lungs	4.1 ± 0.7	2.9 ± 0.6	1.2 ± 0.3	0.2 ± 0.08
Liver	15.6 ± 2.1	18.2 ± 2.5	10.5 ± 1.8	2.1 ± 0.5
Spleen	3.8 ± 0.6	4.5 ± 0.7	2.1 ± 0.4	0.4 ± 0.1
Kidneys	25.4 ± 3.2	15.7 ± 2.1	5.3 ± 0.9	0.8 ± 0.2
Tumor	8.9 ± 1.5	12.3 ± 1.9	15.8 ± 2.2	10.2 ± 1.7
Muscle	1.2 ± 0.3	0.8 ± 0.2	0.3 ± 0.1	0.1 ± 0.02
Brain	0.5 ± 0.1	0.3 ± 0.08	0.1 ± 0.03	0.05 ± 0.01

Table 2: Biodistribution of [123|] JMF4073 in Rats as Determined by SPECT Imaging



Organ	1 hr (%ID/g ± SD)	6 hr (%ID/g ± SD)	24 hr (%ID/g ± SD)	48 hr (%ID/g ± SD)
Blood	4.8 ± 0.7	2.5 ± 0.4	0.6 ± 0.1	0.1 ± 0.04
Heart	2.1 ± 0.3	1.5 ± 0.2	0.4 ± 0.09	0.1 ± 0.02
Lungs	3.5 ± 0.5	2.2 ± 0.4	0.8 ± 0.2	0.2 ± 0.06
Liver	18.9 ± 2.8	14.3 ± 2.1	5.7 ± 1.1	1.5 ± 0.4
Spleen	4.1 ± 0.6	3.8 ± 0.5	1.9 ± 0.3	0.5 ± 0.1
Kidneys	22.1 ± 3.5	12.6 ± 1.9	4.1 ± 0.8	0.9 ± 0.2
Tumor	10.2 ± 1.8	14.1 ± 2.3	16.5 ± 2.8	11.3 ± 1.9
Muscle	1.0 ± 0.2	0.6 ± 0.1	0.2 ± 0.05	0.08 ± 0.02
Thyroid	1.5 ± 0.3	1.2 ± 0.2	0.5 ± 0.1	0.2 ± 0.05

Experimental Protocols Positron Emission Tomography (PET) Imaging Protocol

Objective: To quantitatively assess the whole-body distribution of **JMF4073** using a positron-emitting radiolabel.

Materials:

- [18F]**JMF4073** (or other suitable positron emitter-labeled **JMF4073**)
- Tumor-bearing mice (e.g., BALB/c nude mice with xenografts)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Dose calibrator
- Saline solution



Methodology:

- Radiolabeling: Synthesize [18F]**JMF4073** with high radiochemical purity (>95%).
- Animal Preparation: Anesthetize tumor-bearing mice using isoflurane (2% for induction, 1-1.5% for maintenance).
- Dose Administration: Administer a known activity of [18F]**JMF4073** (e.g., 5-10 MBq) via tail vein injection.
- Imaging: Acquire dynamic or static PET/CT images at specified time points (e.g., 30 min, 1 hr, 4 hr, 24 hr) post-injection.
- Image Analysis: Reconstruct PET images and co-register with CT for anatomical reference.
 Draw regions of interest (ROIs) on major organs and the tumor to determine the concentration of radioactivity.
- Data Quantification: Calculate the %ID/g for each organ.[2]
- Ex Vivo Biodistribution (for validation): At the final time point, euthanize the animals, dissect the organs of interest, weigh them, and measure the radioactivity using a gamma counter.

Single-Photon Emission Computed Tomography (SPECT) Imaging Protocol

Objective: To evaluate the biodistribution of **JMF4073** using a gamma-emitting radiolabel, which can be a cost-effective alternative to PET.

Materials:

- [123|] **JMF4073** (or other suitable gamma emitter-labeled **JMF4073**)
- Tumor-bearing rats (e.g., Sprague-Dawley with syngeneic tumors)
- Anesthesia (e.g., isoflurane)
- SPECT/CT scanner



- Dose calibrator
- Saline solution

Methodology:

- Radiolabeling: Prepare [1231] JMF4073 with high radiochemical purity.
- Animal Preparation: Anesthetize tumor-bearing rats with isoflurane.
- Dose Administration: Inject a known activity of [1231] **JMF4073** (e.g., 20-30 MBq) via tail vein.
- Imaging: Perform SPECT/CT imaging at desired time points (e.g., 1 hr, 6 hr, 24 hr, 48 hr).[3]
- Image Analysis: Reconstruct SPECT images and fuse with CT data. Define ROIs for organs and tumor.
- Data Quantification: Determine the %ID/g for each tissue.
- Ex Vivo Biodistribution: Validate imaging data with ex vivo gamma counting of dissected organs.

Magnetic Resonance Imaging (MRI) Protocol

Objective: To track the delivery and accumulation of **JMF4073** conjugated to a contrast agent, providing high-resolution anatomical images.

Materials:

- JMF4073 conjugated to an MRI contrast agent (e.g., Gd-DOTA or superparamagnetic iron oxide nanoparticles - SPIONs)
- Tumor-bearing mice
- Anesthesia (e.g., isoflurane)
- High-field MRI scanner (e.g., 7T)
- Appropriate RF coils



Methodology:

- Contrast Agent Conjugation: Synthesize and purify JMF4073-contrast agent conjugate.
- Animal Preparation: Anesthetize tumor-bearing mice.
- Baseline Imaging: Acquire pre-injection T1-weighted and/or T2*-weighted MR images.
- Agent Administration: Administer the JMF4073-contrast agent conjugate intravenously.
- Post-injection Imaging: Acquire a series of T1-weighted or T2*-weighted images at multiple time points post-injection to observe changes in signal intensity in different tissues.[4][5]
- Image Analysis: Compare pre- and post-injection images to identify areas of contrast enhancement, indicating the accumulation of the JMF4073 conjugate.
- Data Quantification: Measure the change in signal intensity or relaxation rates (R1 or R2*) in ROIs drawn on organs and the tumor.

Optical Imaging Protocol

Objective: To visualize the distribution of **JMF4073** labeled with a near-infrared (NIR) fluorescent dye, offering a high-throughput and sensitive method for preclinical studies.[6]

Materials:

- JMF4073-NIR dye conjugate (e.g., JMF4073-IRDye 800CW)
- Tumor-bearing mice (preferably with low fur pigmentation)
- Anesthesia (e.g., isoflurane)
- In vivo optical imaging system with appropriate filters
- Hair removal cream

Methodology:

Probe Synthesis: Synthesize and purify the JMF4073-NIR dye conjugate.



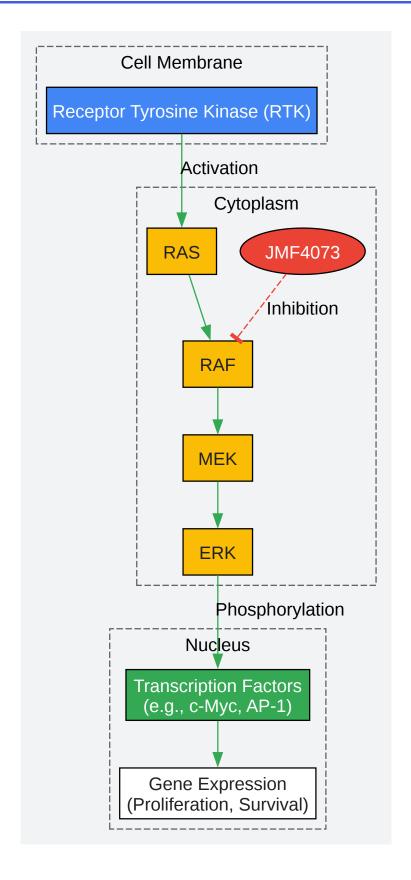
- Animal Preparation: Anesthetize the mice and remove fur from the imaging area.
- Probe Administration: Inject the JMF4073-NIR dye conjugate intravenously.
- Imaging: Acquire whole-body fluorescence images at various time points post-injection.[7]
- Image Analysis: Analyze the fluorescence intensity in different regions of the body to determine the probe's distribution.
- Ex Vivo Imaging: After the final in vivo scan, euthanize the animals and image the dissected organs to confirm the in vivo findings and reduce signal attenuation from overlying tissues.
- Data Quantification: Quantify the fluorescence signal (e.g., radiant efficiency) from ROIs on organs and the tumor.

Visualizations









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